1,4-Dibromo-2-isopropoxy-5-methoxybenzene
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Overview
Description
1,4-Dibromo-2-isopropoxy-5-methoxybenzene: is an organic compound with the molecular formula C10H12Br2O2 It is a derivative of benzene, where two bromine atoms, an isopropoxy group, and a methoxy group are substituted at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-isopropoxy-5-methoxybenzene can be synthesized through a multi-step process involving the bromination of 2-isopropoxy-5-methoxybenzene. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, solvent, and reaction time, to achieve high yields and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2-isopropoxy-5-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzene derivative .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-isopropoxy-5-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromine atoms and other substituents on the benzene ring can influence the compound’s reactivity and interactions with other molecules. For example, the compound may act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new products .
Comparison with Similar Compounds
1,4-Dibromo-2-methoxybenzene: This compound is similar in structure but lacks the isopropoxy group.
1,4-Dibromo-2,5-dimethoxybenzene: This compound has two methoxy groups instead of one methoxy and one isopropoxy group.
Uniqueness: 1,4-Dibromo-2-isopropoxy-5-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine atoms and different alkoxy groups allows for diverse chemical transformations and applications .
Properties
Molecular Formula |
C10H12Br2O2 |
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Molecular Weight |
324.01 g/mol |
IUPAC Name |
1,4-dibromo-2-methoxy-5-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H12Br2O2/c1-6(2)14-10-5-7(11)9(13-3)4-8(10)12/h4-6H,1-3H3 |
InChI Key |
MXIPGOKNYAJCGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Br)OC)Br |
Origin of Product |
United States |
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